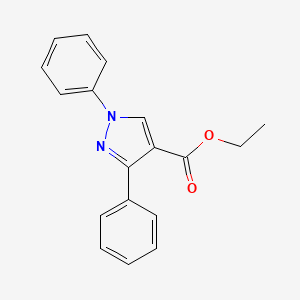

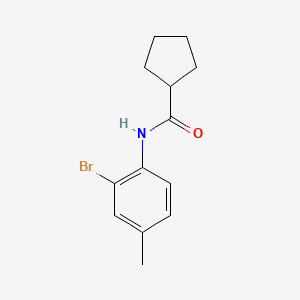

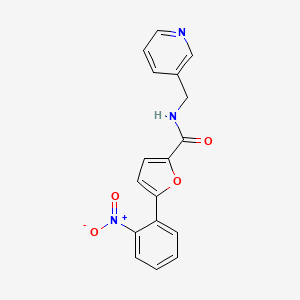

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Mephedrone and Related Compounds

“N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” is a precursor in the synthesis of mephedrone (4-MMC), a psychoactive substance. The compound’s bromine and carboxamide functional groups make it a valuable intermediate in forming the core structure of mephedrone . Researchers utilize it to study the synthesis routes and to understand the chemical properties of such synthetic cathinones.

Pharmacological Research

Due to its structural similarity to mephedrone, this compound is used in pharmacological studies to explore its interaction with neurotransmitter systems. It helps in understanding the compound’s effects on the central nervous system and potential therapeutic applications or side effects .

Analytical Chemistry

In analytical chemistry, “N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” serves as a reference material for chromatography and mass spectrometry. It aids in developing detection methods for related compounds in biological samples, which is crucial for toxicology and forensic science .

Material Science

The compound’s unique structure allows for its use in material science research, particularly in the development of novel organic semiconductors. Its molecular configuration can be utilized to study charge transport mechanisms in organic electronic devices .

Chemical Education

This compound is used in educational settings to demonstrate various organic synthesis techniques and reactions. It provides a practical example for students to learn about bromination reactions and amide bond formation .

Development of Analytical Standards

Researchers use “N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide” to develop analytical standards that help in calibrating instruments and ensuring the accuracy of analytical methods in chemical analysis .

Environmental Studies

The compound’s stability and reactivity make it suitable for environmental studies, particularly in understanding the degradation pathways of similar organic molecules in various ecosystems .

Drug Design and Discovery

In drug discovery, the compound’s framework is used to design new molecules with potential pharmacological activities. Its structure-activity relationship (SAR) studies contribute to the development of new therapeutic agents .

Propiedades

IUPAC Name |

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXQWVFEPJWDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329775 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194818 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |

CAS RN |

543704-93-4 |

Source

|

| Record name | N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)

![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)

![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)